molecular formula C4H9F2NS B13527131 3-((Difluoromethyl)thio)propan-1-amine

3-((Difluoromethyl)thio)propan-1-amine

Cat. No.: B13527131
M. Wt: 141.19 g/mol
InChI Key: JIPXYUVOGCGAFJ-UHFFFAOYSA-N
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Description

3-[(Difluoromethyl)sulfanyl]propan-1-amine is an organic compound characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(difluoromethyl)sulfanyl]propan-1-amine typically involves the introduction of a difluoromethyl group to a sulfanyl group, followed by the attachment to a propan-1-amine structure. One common method involves the reaction of 3-mercaptopropan-1-amine with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 3-[(difluoromethyl)sulfanyl]propan-1-amine may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(Difluoromethyl)sulfanyl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form corresponding amines or amides.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or amides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Difluoromethyl)sulfanyl]propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-[(difluoromethyl)sulfanyl]propan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, potentially inhibiting their function. The amine group can interact with various receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-[(Difluoromethyl)sulfonyl]propan-1-amine: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    3-[(Trifluoromethyl)sulfanyl]propan-1-amine: Contains a trifluoromethyl group instead of a difluoromethyl group.

    3-[(Methyl)sulfanyl]propan-1-amine: Contains a methyl group instead of a difluoromethyl group.

Uniqueness

3-[(Difluoromethyl)sulfanyl]propan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for forming strong covalent bonds with target molecules. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C4H9F2NS

Molecular Weight

141.19 g/mol

IUPAC Name

3-(difluoromethylsulfanyl)propan-1-amine

InChI

InChI=1S/C4H9F2NS/c5-4(6)8-3-1-2-7/h4H,1-3,7H2

InChI Key

JIPXYUVOGCGAFJ-UHFFFAOYSA-N

Canonical SMILES

C(CN)CSC(F)F

Origin of Product

United States

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